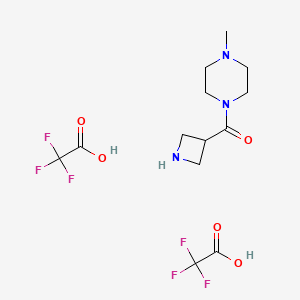

1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)

Beschreibung

Eigenschaften

IUPAC Name |

azetidin-3-yl-(4-methylpiperazin-1-yl)methanone;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.2C2HF3O2/c1-11-2-4-12(5-3-11)9(13)8-6-10-7-8;2*3-2(4,5)1(6)7/h8,10H,2-7H2,1H3;2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQIAMVFFVKHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F6N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Amide Bond Formation

The key step is coupling azetidine-3-carboxylic acid or an activated derivative (e.g., acid chloride, mixed anhydride, or carbodiimide-activated ester) with 4-methylpiperazine.

-

- Activation of azetidine-3-carboxylic acid with carbonyldiimidazole (CDI), 1,1'-carbonyldiimidazole, or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Addition of 4-methylpiperazine under inert atmosphere, often at room temperature or slightly elevated temperatures (20–60°C).

- Use of base (e.g., triethylamine) to neutralize formed acids and drive the reaction.

Purification

- The crude amide is purified by silica gel chromatography using mixtures of chloroform, methanol, and aqueous ammonia or by recrystallization from suitable solvents (e.g., ethanol/water).

- Characterization by NMR and mass spectrometry confirms the structure.

Formation of Bis(trifluoroacetate) Salt

- The purified amide is dissolved in an appropriate solvent (e.g., dichloromethane or ethanol).

- Trifluoroacetic acid (TFA) is added in stoichiometric excess (typically 2 equivalents relative to the basic nitrogens).

- The mixture is stirred at room temperature for several hours to ensure complete salt formation.

- The bis(trifluoroacetate) salt precipitates or is isolated by solvent evaporation and drying under vacuum.

This salt formation enhances the compound’s solubility and stability, common for piperazine-containing pharmaceutical intermediates.

Representative Data Table of Preparation Steps

| Step | Reagents/Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Activation of azetidine-3-carboxylic acid | Carbonyldiimidazole, DMF, RT | 1–2 h | - | Formation of activated intermediate |

| 2. Coupling with 4-methylpiperazine | 4-Methylpiperazine, triethylamine, DMF, RT or 40°C | 12–18 h | 60–85% | Amide bond formation |

| 3. Workup and purification | Aqueous extraction, silica gel chromatography | - | - | Purified amide intermediate obtained |

| 4. Salt formation | Trifluoroacetic acid, dichloromethane or ethanol, RT | 2–4 h | Quantitative | Formation of bis(trifluoroacetate) salt |

| 5. Isolation | Solvent evaporation, vacuum drying | - | - | Final salt isolated as solid |

Detailed Research Findings and Notes

- Coupling Efficiency : Using carbodiimide coupling agents or CDI activation provides high efficiency in amide bond formation with minimal racemization or side reactions.

- Solvent Choice : Polar aprotic solvents like DMF or THF favor coupling reactions by dissolving both reactants and reagents well.

- Salt Formation : Trifluoroacetic acid is preferred for forming stable bis(trifluoroacetate) salts of piperazine derivatives due to strong acidity and volatility, allowing easy removal of excess acid.

- Purification Challenges : Piperazine derivatives often require careful chromatographic purification due to their polarity and basicity; addition of aqueous ammonia in eluent systems improves peak shape and recovery.

- Scale-Up Considerations : Hydrogenation steps are sometimes used in related piperazine syntheses to remove protecting groups or reduce intermediates, typically employing Pd/C catalysts under mild conditions.

- Analytical Characterization : NMR (1H and 13C), MS, and melting point determination are standard for confirming structure and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce the corresponding amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) has been explored for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

- Case Study : Research indicates that derivatives of piperazine compounds exhibit activity against various diseases, including cancer and neurological disorders. The trifluoroacetate moiety may enhance solubility and bioavailability, critical factors in drug design .

Neuropharmacology

The compound's piperazine component is known for its neuroactive properties, which can be leveraged in the development of treatments for psychiatric disorders.

- Case Study : A study highlighted the use of piperazine derivatives in modulating serotonin receptors, suggesting that 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) could be evaluated for antidepressant or anxiolytic effects .

Material Science

The unique properties of this compound can also be explored in material science, particularly in the development of new polymers or coatings.

- Application Example : The trifluoroacetate groups may impart desirable characteristics such as hydrophobicity and thermal stability to polymeric materials, making them suitable for various industrial applications .

Research Findings and Insights

Research on this compound is still emerging, but several studies have begun to outline its potential:

- Antimicrobial Activity : Preliminary investigations suggest that similar piperazine compounds exhibit antimicrobial properties, indicating that 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) might also possess such activities .

- Synthesis and Characterization : The synthesis of this compound has been documented with methods focusing on optimizing yield and purity, which are crucial for further biological testing .

Wirkmechanismus

The mechanism of action of 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Molecular Properties

The table below compares the target compound with structurally analogous piperazine/azetidine derivatives containing trifluoroacetate counterions:

Key Observations:

- Core Structure: The target compound’s azetidine-3-carbonyl group distinguishes it from analogues with biphenyl (Compound 44) or aryl-substituted piperidines (). This group may confer unique conformational rigidity or binding interactions.

- Counterions: Bis(trifluoroacetate) salts are less common than mono-salts and are typically used to balance charges in polybasic molecules. This enhances aqueous solubility but may increase acidity compared to other salts (e.g., hydrochloride) .

- Synthetic Routes: The target compound is synthesized via Buchwald–Hartwig amination, a method optimized for forming carbon-nitrogen bonds in aromatic systems . In contrast, Compound 44 employs reductive amination, which is more suited for alkylamine formation .

Counterion Effects and Physicochemical Properties

- Solubility and Stability: Trifluoroacetate salts are highly polar, improving solubility in organic and aqueous solvents. However, residual trifluoroacetic acid (TFA) from synthesis may require stringent purification to avoid interference in biological assays .

Biologische Aktivität

1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) (CAS Number: 2108705-23-1) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacodynamics, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₃H₁₉F₆N₃O₅

- Molecular Weight : 411.3 g/mol

- Structure : The compound features an azetidine ring and a piperazine moiety, which are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine exhibit antimicrobial properties. For instance, studies have shown that derivatives of piperazine can demonstrate significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Piperazine Derivative | MRSA | 62.5 µg/mL |

| Piperazine Derivative | E. coli | 78.12 µg/mL |

Anticancer Activity

The antiproliferative effects of azetidine-based compounds have been documented in various studies. For example, compounds with structural similarities to 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine have shown promising results against cancer cell lines such as HeLa and A549. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These findings suggest that the compound may interfere with cancer cell proliferation, potentially through mechanisms involving apoptosis or cell cycle arrest.

The precise mechanism of action for 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate) remains under investigation. However, it is hypothesized that the compound may interact with specific cellular targets or pathways involved in bacterial resistance or cancer cell survival. In silico studies have indicated potential interactions with proteins associated with bacterial virulence factors and cancer signaling pathways .

Case Studies

- Antibacterial Efficacy : A study focused on the antibacterial properties of piperazine derivatives found that modifications to the piperazine ring could enhance activity against resistant bacterial strains. The study highlighted the importance of structural variations in optimizing antimicrobial efficacy .

- Anticancer Research : Another investigation evaluated the effects of azetidine derivatives on various cancer cell lines, revealing that certain substitutions on the azetidine ring increased cytotoxicity against HeLa and A549 cells. This study underscores the potential for developing targeted therapies based on structural modifications .

Q & A

Q. What synthetic strategies are effective for preparing 1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine bis(trifluoroacetate)?

Methodological Answer:

- Step 1: Start with azetidine-3-carboxylic acid and 4-methylpiperazine. Activate the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate .

- Step 2: Perform a nucleophilic acyl substitution by reacting the acyl chloride with 4-methylpiperazine in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., K₂CO₃) to form the amide bond .

- Step 3: Purify the product via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and confirm purity using TLC (1:2 hexane/ethyl acetate) .

- Step 4: Convert the free base to the bis(trifluoroacetate) salt by reacting with trifluoroacetic acid (TFA) in dichloromethane, followed by solvent evaporation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- HPLC-MS: Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%) and confirm molecular weight via ESI-MS .

- NMR: Analyze H and C NMR spectra in deuterated solvents (e.g., DMSO-d₆) to verify azetidine carbonyl (δ ~170 ppm) and piperazine methyl (δ ~2.3 ppm) signals. Assign trifluoroacetate counterion peaks (δ ~160 ppm for carbonyl) .

- Elemental Analysis: Validate stoichiometry by comparing experimental C/H/N/F percentages to theoretical values .

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

- Storage: Store lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis of the trifluoroacetate salt .

- Solubility: Prepare fresh solutions in anhydrous DMSO or acetonitrile to avoid degradation; avoid aqueous buffers with pH >7, which may hydrolyze the azetidine ring .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of azetidine-3-carboxylic acid to 4-methylpiperazine?

Methodological Answer:

- Catalysis: Use coupling agents like HATU or EDCI with DMAP to enhance amide bond formation efficiency .

- Solvent Effects: Test solvent polarity (e.g., DMF vs. THF) to improve reagent solubility and reduce side reactions.

- Stoichiometry: Optimize molar ratios (e.g., 1.2:1 acyl chloride:piperazine) to minimize unreacted starting material .

- Reaction Monitoring: Employ in-situ FTIR to track carbonyl intermediates and adjust reaction time dynamically .

Q. How can computational modeling predict the biological targets of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into protein pockets (e.g., GPCRs, kinases). Focus on azetidine’s conformational flexibility and piperazine’s basic nitrogen for hydrogen bonding .

- Pharmacophore Mapping: Identify key features (e.g., trifluoroacetate’s electron-withdrawing effect) using tools like Pharmit to prioritize targets .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and ligand-protein residence times .

Q. What analytical techniques resolve discrepancies between HPLC purity and NMR integration data?

Methodological Answer:

- Impurity Profiling: Use LC-MS/MS to identify low-abundance impurities (e.g., hydrolyzed azetidine derivatives) not detected by NMR .

- Quantitative NMR (qNMR): Integrate F NMR signals (trifluoroacetate) against an internal standard (e.g., sodium trifluoroacetate) for accurate quantification .

- Cross-Validation: Compare results from orthogonal methods (e.g., HRMS for exact mass, ICP-OES for fluorine content) .

Q. What mechanisms explain the degradation pathways of this compound under acidic conditions?

Methodological Answer:

- Stress Testing: Incubate the compound in 0.1 M HCl at 40°C for 24 hours. Monitor degradation via LC-MS to identify products (e.g., ring-opened azetidine or demethylated piperazine) .

- Kinetic Studies: Use Arrhenius plots to calculate activation energy () for hydrolysis, guiding formulation pH adjustments .

- Isotope Labeling: Synthesize C-labeled azetidine to trace cleavage sites via C NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.